molecular formula C20H33FN4Sn B14189289 2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine CAS No. 864866-09-1

2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine

Cat. No.: B14189289
CAS No.: 864866-09-1
M. Wt: 467.2 g/mol
InChI Key: MHCOLAOHGYHHRO-UHFFFAOYSA-N
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Description

2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine is a complex organic compound that features a fluorinated pyridine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine typically involves multiple steps. One common approach is the Stille coupling reaction, where a stannylated triazole is coupled with a fluorinated pyridine derivative. The reaction conditions often include the use of a palladium catalyst and an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex molecules with additional functional groups .

Scientific Research Applications

2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole moiety can engage in hydrogen bonding and other interactions, while the fluorinated pyridine ring can influence the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
  • 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
  • 3-Fluoro-5-(tributylstannyl)pyridine

Uniqueness

2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine is unique due to the presence of both a fluorinated pyridine ring and a triazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile building block for various applications .

Properties

CAS No.

864866-09-1

Molecular Formula

C20H33FN4Sn

Molecular Weight

467.2 g/mol

IUPAC Name

tributyl-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]stannane

InChI

InChI=1S/C8H6FN4.3C4H9.Sn/c1-6-5-11-12-13(6)7-3-2-4-10-8(7)9;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;

InChI Key

MHCOLAOHGYHHRO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=C(N=CC=C2)F)C

Origin of Product

United States

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